2-hydroxy-5-methyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide
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Overview
Description
2-hydroxy-5-methyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-5-methylbenzoic acid and 2-aminoethyl-4,5,6,7-tetrahydro-1,3-benzothiazole.
Amide Bond Formation: The carboxylic acid group of 2-hydroxy-5-methylbenzoic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. The activated ester then reacts with the amine group of 2-aminoethyl-4,5,6,7-tetrahydro-1,3-benzothiazole to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde under appropriate conditions using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
Reduction: The amide group can be reduced to an amine using reducing agents such as LiAlH₄ (lithium aluminium hydride).
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like HNO₃ (nitric acid) or Br₂ (bromine).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH₄ in dry ether under reflux.
Substitution: HNO₃ in sulfuric acid for nitration; Br₂ in acetic acid for bromination.
Major Products
Oxidation: Formation of 2-hydroxy-5-methylbenzaldehyde or 2-hydroxy-5-methylbenzoic acid derivatives.
Reduction: Formation of 2-hydroxy-5-methyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine.
Substitution: Formation of nitro or bromo derivatives of the benzamide core.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology
Enzyme Inhibition: It may serve as an inhibitor for specific enzymes, potentially useful in studying enzyme mechanisms or developing therapeutic agents.
Medicine
Drug Development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in targeting neurological disorders due to the benzothiazole moiety.
Industry
Material Science: It can be used in the synthesis of polymers or as a building block for advanced materials with specific properties such as UV absorption or fluorescence.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The benzothiazole moiety can interact with proteins or nucleic acids, potentially altering their function. The amide bond provides stability and specificity in binding to molecular targets, while the hydroxyl group can form hydrogen bonds, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-5-methylbenzoic acid: Shares the benzamide core but lacks the benzothiazole moiety.
2-aminoethyl-4,5,6,7-tetrahydro-1,3-benzothiazole: Contains the benzothiazole moiety but lacks the benzamide structure.
Uniqueness
The combination of the benzamide core with the benzothiazole moiety in 2-hydroxy-5-methyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide provides a unique structural framework that can interact with a diverse range of biological targets, offering potential advantages in specificity and efficacy over simpler analogs.
This detailed overview highlights the synthesis, reactions, applications, and unique features of this compound, showcasing its significance in various scientific fields
Properties
IUPAC Name |
2-hydroxy-5-methyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-11-6-7-14(20)12(10-11)17(21)18-9-8-16-19-13-4-2-3-5-15(13)22-16/h6-7,10,20H,2-5,8-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGZJEINFIBHJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)NCCC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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